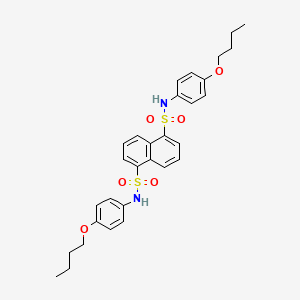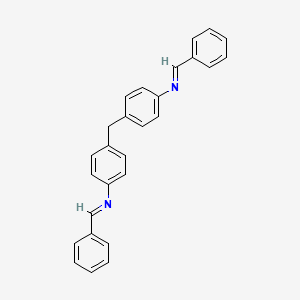![molecular formula C19H15BrN2O2 B11560403 2-(3-bromophenoxy)-N'-[(E)-naphthalen-2-ylmethylidene]acetohydrazide](/img/structure/B11560403.png)
2-(3-bromophenoxy)-N'-[(E)-naphthalen-2-ylmethylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-BROMOPHENOXY)-N’-[(E)-(NAPHTHALEN-2-YL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a bromophenoxy group and a naphthylmethylidene moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-BROMOPHENOXY)-N’-[(E)-(NAPHTHALEN-2-YL)METHYLIDENE]ACETOHYDRAZIDE typically involves a multi-step process. One common method includes the reaction of 3-bromophenol with chloroacetic acid to form 3-bromophenoxyacetic acid. This intermediate is then reacted with hydrazine hydrate to produce 2-(3-bromophenoxy)acetohydrazide. The final step involves the condensation of 2-(3-bromophenoxy)acetohydrazide with naphthaldehyde under acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-BROMOPHENOXY)-N’-[(E)-(NAPHTHALEN-2-YL)METHYLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(3-BROMOPHENOXY)-N’-[(E)-(NAPHTHALEN-2-YL)METHYLIDENE]ACETOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-BROMOPHENOXY)-N’-[(E)-(NAPHTHALEN-2-YL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-BROMOPHENOXY)-N’-[(E)-(NAPHTHALEN-2-YL)METHYLIDENE]ACETOHYDRAZIDE
- 2-(3-CHLOROPHENOXY)-N’-[(E)-(NAPHTHALEN-2-YL)METHYLIDENE]ACETOHYDRAZIDE
- 2-(3-FLUOROPHENOXY)-N’-[(E)-(NAPHTHALEN-2-YL)METHYLIDENE]ACETOHYDRAZIDE
Uniqueness
2-(3-BROMOPHENOXY)-N’-[(E)-(NAPHTHALEN-2-YL)METHYLIDENE]ACETOHYDRAZIDE is unique due to the presence of the bromophenoxy group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C19H15BrN2O2 |
|---|---|
Molecular Weight |
383.2 g/mol |
IUPAC Name |
2-(3-bromophenoxy)-N-[(E)-naphthalen-2-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C19H15BrN2O2/c20-17-6-3-7-18(11-17)24-13-19(23)22-21-12-14-8-9-15-4-1-2-5-16(15)10-14/h1-12H,13H2,(H,22,23)/b21-12+ |
InChI Key |
QBDLFYLNZKNQCW-CIAFOILYSA-N |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)/C=N/NC(=O)COC3=CC(=CC=C3)Br |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C=NNC(=O)COC3=CC(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide](/img/structure/B11560328.png)
![2,4-Dichloro-N'-[(E)-[4-(dimethylamino)phenyl]methylidene]benzohydrazide](/img/structure/B11560339.png)
![N-(3,4-dimethylphenyl)-2-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B11560353.png)
![4-Chloro-N-({N'-[(1E)-1-[4-(dimethylamino)phenyl]ethylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11560361.png)
![5-({[4-(piperidin-1-ylsulfonyl)phenyl]amino}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11560362.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide](/img/structure/B11560367.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-tert-butylbenzamide](/img/structure/B11560370.png)
![(3E)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}-N-(2,3-dichlorophenyl)butanamide](/img/structure/B11560373.png)

![(2Z)-1-(2,4-dinitrophenyl)-2-[1-(1-methylcyclohexyl)ethylidene]hydrazine](/img/structure/B11560379.png)
![3-(4-chlorophenyl)-4-(4-ethylphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11560382.png)
![N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-2-nitrobenzohydrazide](/img/structure/B11560391.png)
![N,N'-bis[(Z)-(4-methoxyphenyl)methylidene]biphenyl-2,2'-diamine](/img/structure/B11560392.png)
